molecular formula C13H23NO3 B14492083 Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate CAS No. 65429-72-3

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate

Cat. No.: B14492083
CAS No.: 65429-72-3
M. Wt: 241.33 g/mol
InChI Key: IDRUVWVNFBQOBI-UHFFFAOYSA-N
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Description

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate is an organic compound that belongs to the class of oxazoles. It contains a five-membered ring with both nitrogen and oxygen atoms, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable nitrile with an alkene in the presence of a catalyst to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydro derivatives, and halogenated compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-YL)propanoate is unique due to its specific substitution pattern and the presence of a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

65429-72-3

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

methyl 3-(5-hexyl-4,5-dihydro-1,2-oxazol-3-yl)propanoate

InChI

InChI=1S/C13H23NO3/c1-3-4-5-6-7-12-10-11(14-17-12)8-9-13(15)16-2/h12H,3-10H2,1-2H3

InChI Key

IDRUVWVNFBQOBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=NO1)CCC(=O)OC

Origin of Product

United States

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